4-(3-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
4-(3-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a quinoline core structure. This compound is characterized by the presence of fluorophenyl and trifluoromethylphenyl groups, as well as a pyrrole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the fluorophenyl and trifluoromethylphenyl groups via electrophilic aromatic substitution.
- Incorporation of the pyrrole moiety through condensation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: Reduction reactions could target the carbonyl group in the quinoline core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
4-(3-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds might include other quinoline derivatives with fluorophenyl or trifluoromethylphenyl groups. The uniqueness of 4-(3-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-2-(1H-PYRROL-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
List of Similar Compounds
- 4-(3-Fluorophenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 4-(3-Fluorophenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-1-(3-methylphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Properties
IUPAC Name |
4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-2-pyrrol-1-yl-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23F4N3O/c1-28(2)15-23-26(24(37)16-28)25(18-7-5-9-20(30)13-18)22(17-34)27(35-11-3-4-12-35)36(23)21-10-6-8-19(14-21)29(31,32)33/h3-14,25H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKRWGUWPSOMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N4C=CC=C4)C#N)C5=CC(=CC=C5)F)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F4N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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